Product packaging for 6-Amino-4-nitropyridin-2-ol(Cat. No.:)

6-Amino-4-nitropyridin-2-ol

Cat. No.: B14073402
M. Wt: 155.11 g/mol
InChI Key: SMSQPPHJGNHNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-nitropyridin-2-ol is a chemical compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 g/mol . Its structure features a pyridine ring substituted with amino, nitro, and hydroxy functional groups, which classifies it as a nitropyridinol derivative. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is provided for research and development purposes only. Researchers are interested in this family of nitropyridinol compounds for their potential applications in advanced material science and as building blocks for more complex molecular structures . For example, structurally related isomers have been investigated for use in novel synthetic systems. This compound is intended for use by qualified laboratory professionals. It is strictly for research applications and is not to be used as a drug, cosmetic, or for any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O3 B14073402 6-Amino-4-nitropyridin-2-ol

Properties

IUPAC Name

6-amino-4-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-5(9)7-4/h1-2H,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSQPPHJGNHNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 6 Amino 4 Nitropyridin 2 Ol

Precursor Synthesis and Functional Group Introduction

The construction of the 6-Amino-4-nitropyridin-2-ol core involves the strategic introduction of amino, nitro, and hydroxyl groups onto a pyridine (B92270) ring. The specific positioning of these functionalities is crucial and is dictated by the chosen synthetic route and the directing effects of the substituents already present on the ring.

Nitration Pathways of Pyridine Scaffolds

The introduction of a nitro group onto a pyridine ring is a key step in the synthesis of many nitro-substituted pyridines. The regioselectivity of this electrophilic substitution is heavily influenced by the electronic properties of the substituents already on the ring.

For the synthesis of related compounds, such as 4-nitro-2-acetylpyridine, nitration is typically carried out using a mixture of nitric acid and sulfuric acid at controlled low temperatures (0 °C to room temperature) to prevent over-nitration or degradation of the pyridine ring. In the case of 2,6-diaminopyridine, nitration with a mixture of nitric acid and concentrated sulfuric acid can be significantly improved by using oleum (B3057394) (fuming sulfuric acid), which creates an anhydrous medium and boosts the yield from around 50% to over 90%. google.com

The nitration of 2-aminopyridine (B139424) itself is a classic example of how reaction conditions can influence the outcome. Nitration of 2-aminopyridine typically yields a mixture of 2-amino-5-nitropyridine (B18323) as the major product and 2-amino-3-nitropyridine (B1266227) as a byproduct. sapub.org The initial step often involves the formation of 2-nitraminopyridine, which then rearranges to the ring-nitrated products. sapub.org This rearrangement is believed to proceed through an intermolecular pathway involving protonation, dissociation, and subsequent ring nitration. sapub.org

The synthesis of 4-methyl-3-nitropyridin-2-amine and its isomer, 4-methyl-5-nitropyridin-2-amine, from 2-amino-4-picoline illustrates the challenges of regioselectivity. The reaction with nitric acid in concentrated sulfuric acid produces a mixture of these isomers, which then require separation. nih.gov

Amination Strategies in Pyridinol Systems

The introduction of an amino group to a pyridinol system can be achieved through various methods, including nucleophilic substitution and reduction of a nitro group.

One direct approach is the amination of a suitable precursor. For instance, 4-amino-2-nitropyridine (B56722) can be synthesized by the C4-selective amination of 2-nitropyridine (B88261). This reaction is carried out by treating 2-nitropyridine with ammonia (B1221849) in DMF at elevated temperatures. The selectivity is attributed to the electronic properties of the pyridinium (B92312) salt intermediate.

Another strategy involves the reduction of a nitro group, which will be discussed in more detail in section 2.2.1.

Hydroxylation Techniques

The introduction of a hydroxyl group to form a pyridinol can be accomplished through several synthetic routes, including diazotization of an amino group followed by hydrolysis, or through biotransformation.

A common chemical method involves the diazotization of an amino-substituted pyridine precursor. For example, 2-amino-4-chloro-3-nitropyridine (B16103) can be converted to 4-chloro-3-nitropyridin-2-ol. google.com This process typically involves treating the amino compound with sodium nitrite (B80452) in the presence of a strong acid, followed by heating to facilitate the hydrolysis of the resulting diazonium salt. nih.govgoogle.com

Biotransformation offers an alternative, often more regioselective, method for hydroxylation. For instance, microbial transformation of 2-amino-4-methyl-3-nitropyridine (B139313) using Streptomyces antibioticus can yield 2-amino-6-hydroxy-4-methyl-3-nitropyridine, which exists in tautomeric equilibrium with 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. nih.govresearchgate.net Similarly, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to convert various pyridin-2-amines into their 5-hydroxy derivatives. researchgate.net

Advanced Synthetic Transformations of this compound

Once synthesized, this compound serves as a platform for further chemical modifications, primarily by targeting its nitro and amino functionalities, as well as the pyridine ring itself.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of nitro-substituted pyridines, opening up avenues for a wide range of subsequent reactions.

This reduction can be achieved using various reagents and conditions. Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a widely employed method. This approach is often clean and efficient. Other reducing agents such as sodium borohydride (B1222165) can also be utilized. For instance, the reduction of the nitro group in 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one leads to the formation of 1-(6-bromo-4-aminopyridin-2-yl)ethan-1-one.

In the synthesis of bioactive molecules, the reduction of a nitro group is a common step. For example, in the synthesis of a DNA-dependent protein kinase inhibitor, a nitro group on a triazolo[1,5-a]pyridine intermediate was reduced using ammonium (B1175870) formate (B1220265) and Pd/C. nih.gov The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups. psu.edu

Precursor CompoundReducing Agent/ConditionsProductReference
1-(6-bromo-4-nitropyridin-2-yl)ethan-1-oneH₂/Pd/C or NaBH₄1-(6-bromo-4-aminopyridin-2-yl)ethan-1-one
Nitrotriazolo[1,5-a]pyridine intermediateAmmonium formate, Pd/CAminotriazolo[1,5-a]pyridine derivative nih.gov
2,6-diamino-3,5-dinitropyridineNot specifiedTetra-amine derivative google.com

Oxidation Reactions on the Pyridinol Ring

Oxidation reactions on the pyridinol ring can lead to the formation of various derivatives, including N-oxides or further oxidized ring systems.

The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the pyridine ring, often facilitating subsequent nucleophilic substitution reactions. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid. The N-oxide can then be removed through catalytic hydrogenation if needed.

Oxidation can also target other parts of the molecule. For instance, an ethanone (B97240) group attached to the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation of the hydroxylamine (B1172632) group in 5-hydroxy-aminopyridine-2-sulfonic acid to a nitro group can be achieved using potassium permanganate, leading to the formation of 5-nitropyridine-2-sulfonic acid. ntnu.no

Precursor CompoundOxidizing Agent/ConditionsProductReference
1-(6-bromo-4-nitropyridin-2-yl)ethan-1-oneKMnO₄ or CrO₃1-(6-bromo-4-nitropyridin-2-yl)ethanoic acid
PyridineH₂O₂/AcOHPyridine N-oxide
5-hydroxy-aminopyridine-2-sulfonic acidKMnO₄5-nitropyridine-2-sulfonic acid ntnu.no

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for derivatives of this compound. The nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles. While the hydroxyl and amino groups are not typical leaving groups, derivatization can install functionalities that are. For instance, a chloro group, if present on a related precursor, is readily displaced by nucleophiles. In compounds like 2-chloro-5-nitropyridine, the chloro group is easily substituted by nucleophiles, with the reaction rate enhanced by the activating nitro group. abertay.ac.uk The amino group in this compound can also act as an internal nucleophile or participate in reactions with external electrophiles.

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the ring nitrogen's electron-withdrawing inductive effect. chemicalbook.com However, the powerful activating effect of the amino group can enable electrophilic attack. Despite this, the deactivating effect of the nitro group and the pyridinium cation formation under acidic conditions (typical for electrophilic substitutions like nitration or halogenation) often impede these reactions. chemicalbook.commasterorganicchemistry.com For pyridine N-oxides, electrophilic substitution becomes more feasible, with nitration often occurring at the 4-position. abertay.ac.uk For the title compound, direct electrophilic substitution on the ring is not a common synthetic strategy due to the already dense and specific substitution pattern.

Condensation and Cyclization Reactions

The functional groups of this compound, namely the amino and hydroxyl groups, are prime sites for condensation and subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are fundamental in building more complex molecular architectures for various applications.

The amino group can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases), which can be intermediates for further cyclization. smolecule.com For instance, the condensation of aromatic 2-amino-substituted carbonyl compounds with ketones is the basis of the Friedländer annulation, a widely used method for constructing quinoline (B57606) and naphthyridine systems. ntnu.no Similarly, the amino group of a pyridinol derivative can be a key component in building fused pyrimidine (B1678525) rings.

Cyclization reactions are often employed in the synthesis of related pyridin-2-one structures. For example, 4,6-dimethyl-3-nitropyridin-2-one can be obtained through the cyclization of acetylacetone (B45752) with nitroacetamide. mdpi.com Reactions involving hydrazine (B178648) hydrate (B1144303) with nitropyridin-2(1H)-ones can lead to ring transformation, yielding pyrazole (B372694) derivatives. researchgate.net These examples highlight the versatility of the pyridinone scaffold in cyclization chemistry, suggesting that this compound could serve as a precursor to various fused heterocycles.

Synthesis of Related Pyridin-2-ol and Pyridine Derivatives

The synthesis of structural analogs and isomers of this compound is crucial for developing structure-activity relationships and accessing a wider range of chemical properties.

Synthesis of Structural Analogs and Isomers

The synthesis of isomers often begins with a common precursor that is then subjected to reactions that yield different substitution patterns. A classic example is the nitration of 2-amino-6-picoline, which produces a mixture of 2-amino-6-methyl-3-nitropyridine (B186383) and 2-amino-6-methyl-5-nitropyridine. mdpi.com These isomers can then be separated and converted to their corresponding pyridin-2-one analogs, 6-methyl-3-nitropyridin-2-one and 6-methyl-5-nitropyridin-2-one, via diazotization followed by hydrolysis. mdpi.com

Another related synthetic route starts with 2-amino-4-picoline. Its nitration yields a mixture of 4-methyl-3-nitropyridin-2-amine (the major product) and 4-methyl-5-nitropyridin-2-amine. nih.gov The 3-nitro isomer can be isolated and subsequently converted to 4-methyl-3-nitropyridin-2-ol in high yield using sodium nitrite under acidic conditions. nih.gov The synthesis of 6-amino-5-nitropyridin-2-ol (B1280307) has been achieved through a multi-step process involving nitration and diazotization of pyridine precursors.

The following table summarizes the synthesis of some structural analogs:

Compound NameStarting MaterialKey Reaction StepsReported YieldReference
6-Methyl-3-nitropyridin-2-one2-Amino-6-picolineNitration, Diazotization, Hydrolysis32% mdpi.com
6-Methyl-5-nitropyridin-2-one2-Amino-6-picolineNitration, Diazotization, Hydrolysis25% mdpi.com
4-Methyl-3-nitropyridin-2-ol2-Amino-4-picolineNitration, Diazotization, Hydrolysis96% (for hydrolysis step) nih.gov
2,4-Dichloro-3-nitropyridine (B57353)4-Chloro-3-nitropyridin-2-olChlorination with POCl3/PCl557.5% google.com

Regioselective Synthesis of Substituted Pyridines

Achieving regioselectivity is a paramount challenge in pyridine chemistry. The position of incoming substituents is governed by the electronic and steric effects of the groups already present on the ring.

In electrophilic substitutions, the outcome is determined by the interplay of activating and deactivating groups. For example, in the nitration of 2-amino-picolines, the amino group directs ortho and para, while the methyl group also provides some directing influence, leading to mixtures of products. mdpi.comnih.gov

In nucleophilic substitution reactions, the regioselectivity is dictated by the position of the leaving group and the presence of activating groups like nitro substituents. Leaving groups at the 2- and 4-positions of the pyridine ring are most readily displaced because the negative charge of the Meisenheimer-type intermediate can be delocalized onto the ring nitrogen atom. abertay.ac.uk The presence of a nitro group further stabilizes this intermediate, enhancing the rate and selectivity of the substitution. For instance, in 2-chloro-5-nitropyridine, nucleophilic attack occurs exclusively at the 2-position, displacing the chloride. abertay.ac.ukcdnsciencepub.com

Considerations for Scalable Synthesis and Yield Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For compounds like this compound and its analogs, yield optimization is a key focus.

Strategies for yield optimization often involve the fine-tuning of reaction conditions. This can include:

Temperature Control: Precise temperature management is critical, especially in exothermic reactions like nitration, to prevent the formation of side products or over-nitration.

Reagent Selection: The choice of reagents can significantly impact yield and purity. For instance, the conversion of a pyridin-2-ol to a 2-chloropyridine (B119429) can be achieved using phosphorus oxychloride (POCl3), and the yield can be influenced by the addition of other reagents like phosphorus pentachloride (PCl5) or bases. mdpi.comgoogle.com

Purification Methods: Efficient purification is essential for obtaining a high-purity final product. Common methods include recrystallization, column chromatography, and extraction. nih.gov The choice of solvent for these processes is crucial for maximizing recovery.

Process Safety: Some intermediates, such as nitroacetamide used in certain cyclization reactions, can be thermally unstable and require careful handling. mdpi.com

Patent literature often provides insights into scalable processes. For example, a patented synthesis of 2-chloro-3-nitropyridin-4-ol (B1418837) from 2,4-dichloro-3-nitropyridine involves heating with sodium acetate (B1210297) in dimethylformamide (DMF), followed by a specific workup procedure to isolate the product with a 50% yield. google.com Such detailed procedures are designed for robustness and scalability.

Advanced Structural Elucidation of 6 Amino 4 Nitropyridin 2 Ol and Its Derivatives

Hirshfeld Surface Analysis and Fingerprint Plots

Quantitative Analysis of Intermolecular Contacts

Therefore, the generation of a scientifically accurate article with the requested detailed research findings and data tables for 6-Amino-4-nitropyridin-2-ol is not possible at this time.

Contribution of Specific Interactions to Crystal Packing

The crystal packing of pyridin-2-ol derivatives is significantly governed by a network of non-covalent interactions, which dictates the supramolecular architecture. For this compound, the primary contributors to crystal lattice stability are expected to be hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors: the amino (-NH2) group, the hydroxyl (-OH) group, the nitro (-NO2) group, and the pyridine (B92270) ring nitrogen. This versatility allows for the formation of robust and complex hydrogen-bonding networks. ias.ac.inresearchgate.net

N-H···O and O-H···O/N: Strong hydrogen bonds are anticipated between the amino and hydroxyl groups of one molecule and the oxygen atoms of the nitro group or the ring nitrogen of a neighboring molecule. In related crystal structures, such as those of aminomethylpyridinium salts, N-H···F hydrogen bonds are dominant forces in the crystal packing. researchgate.net Similarly, in co-crystals involving 4-nitrophenol, strong O-H···N bonds dictate the formation of trimolecular units. nih.gov

Intramolecular Hydrogen Bonding: Theoretical calculations on a closely related isomer, 6-Amino-5-nitropyridin-2-ol (B1280307), suggest the likelihood of a planar structure stabilized by an intramolecular hydrogen bond between an oxygen atom of the nitro group and a hydrogen atom of the adjacent amino group. acs.org A similar interaction is plausible for this compound, which would influence the molecule's conformation and subsequent intermolecular packing.

Electron Density Distribution Studies

Electron density distribution studies are crucial for understanding the electronic structure, reactivity, and bonding characteristics of a molecule. Such analyses are typically performed using high-resolution X-ray diffraction experiments and complemented by theoretical calculations, such as Density Functional Theory (DFT).

For pyridine derivatives, DFT calculations are commonly employed to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals provides insight into the molecule's electronic transitions and reactivity.

In analogous nitroaromatic compounds and substituted pyridines, the HOMO is often localized on the electron-rich aminopyridine ring, while the LUMO is centered on the electron-deficient nitro group and the π-system. beilstein-journals.org This separation of HOMO and LUMO indicates the potential for significant intramolecular charge transfer (ICT) upon photoexcitation, a property that influences the molecule's optical and electronic behavior. beilstein-journals.org

The analysis of the electron density via the Quantum Theory of Atoms in Molecules (QTAIM) allows for a quantitative description of chemical bonds and non-covalent interactions. gla.ac.uk For this compound, this analysis would be expected to reveal:

The covalent nature of the intramolecular bonds, with bond critical points indicating the paths of maximum electron density.

The characteristics of the hydrogen bonds (e.g., N-H···O), quantifying their strength and electrostatic nature.

Theoretical studies on the related compound 6-Amino-5-nitropyridin-2-ol have utilized DFT calculations to understand its absorption spectra and excited-state dynamics, confirming that its electronic transitions are dominated by π→π* charge transfer from the HOMO to the LUMO. acs.org

Comparative Structural Analysis of this compound Analogs

Analyzing the structures of known analogs provides a framework for predicting the structural parameters of this compound. The introduction of different substituents onto the aminopyridine scaffold significantly influences molecular geometry, planarity, and intermolecular packing motifs.

Compound Key Structural Features Dominant Intermolecular Interactions
2-Amino-4-methylpyridine nih.govA non-selective inhibitor of nitric oxide synthase (NOS). The position-6 is identified as tolerant to substitution.Hydrogen bonding (N-H···N), van der Waals forces.
6-Chloropyridine-2-carbonitrile nih.govIsomeric with 4-chloropyridine-2-carbonitrile, but packs differently. Forms 2D sheets.C-H···N (nitrile and pyridine), offset face-to-face π-stacking.
6-Amino-5-nitropyridin-2-ol acs.orgAn unnatural nucleobase (Z) in Hachimoji DNA. DFT calculations suggest a planar structure.Intramolecular H-bond (amino-nitro), intermolecular H-bonds, π-stacking.
Dipyridothiazine Analogs mdpi.comDimeric structures with pyridine rings, studied for anticancer potential. Structure is modified by different linkers (e.g., lutidine vs. m-xylene).π-π stacking, van der Waals forces.

The substitution pattern is critical. For instance, the position of a chloro substituent on a pyridine ring can change the packing from 1D chains to 2D sheets. nih.gov In dipyridothiazines, changing a lutidine linker for an m-xylene linker alters the molecular structure and biological activity. mdpi.com

For this compound, the presence of three functional groups (-NH2, -NO2, -OH) suggests a highly functionalized system. Compared to a simpler analog like 2-amino-4-methylpyridine, the hydroxyl and nitro groups in this compound would introduce much stronger and more directional hydrogen bonding capabilities, likely leading to a more complex and tightly packed crystal structure. The strong electron-withdrawing nature of the nitro group, combined with the donating amino and hydroxyl groups, would also significantly planarize the ring system to maximize resonance stabilization, a feature observed in other nitro-substituted aromatics. nih.gov

Comprehensive Spectroscopic Characterization of 6 Amino 4 Nitropyridin 2 Ol

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable insights into the molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 6-Amino-4-nitropyridin-2-ol, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Expected FTIR Data for this compound:

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500-3300N-H stretchingAmino group (-NH₂)Strong, broad
3300-2500O-H stretchingHydroxyl group (-OH)Strong, very broad
1650-1600N-H bendingAmino group (-NH₂)Medium to strong
1600-1450C=C and C=N stretchingPyridine (B92270) ringMedium to strong
1560-1500 & 1360-1290N-O asymmetric & symmetric stretchingNitro group (-NO₂)Strong
1260-1000C-O stretchingHydroxyl group (-OH)Medium to strong
Below 1000C-H out-of-plane bending, ring deformationsAromatic ringVariable

Fourier Transform Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations.

Expected Raman Data for this compound:

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H stretchingPyridine ringMedium
1600-1550Ring stretchingPyridine ringStrong
1350-1300N-O symmetric stretchingNitro group (-NO₂)Very strong
1000-950Ring breathing modePyridine ringStrong

Assignment of Vibrational Modes and Functional Group Identification

The combination of FTIR and Raman spectroscopy would allow for a comprehensive assignment of the vibrational modes of this compound. The amino (-NH₂) group would be readily identifiable by its characteristic N-H stretching and bending vibrations in the FTIR spectrum. The nitro (-NO₂) group would exhibit strong symmetric and asymmetric stretching modes, with the symmetric stretch being particularly prominent in the Raman spectrum. The hydroxyl (-OH) group's presence would be confirmed by a broad O-H stretching band in the FTIR spectrum. The vibrations of the pyridine ring would give rise to a series of characteristic bands in both spectra, providing information about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and chemical environment of a molecule in solution.

Proton (¹H) NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their electronic environments. The chemical shifts are influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

Expected ¹H NMR Data for this compound (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet, broad1H-OH proton
~7-8Singlet1HAromatic proton (H-3 or H-5)
~6-7Singlet1HAromatic proton (H-3 or H-5)
~5-6Singlet, broad2H-NH₂ protons

The exact chemical shifts of the aromatic protons would depend on the specific electronic effects of the amino, nitro, and hydroxyl groups on the pyridine ring. The broad signals for the -OH and -NH₂ protons are due to chemical exchange with the solvent.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the attached atoms.

Expected ¹³C NMR Data for this compound (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160-170C2 (attached to -OH)
~150-160C6 (attached to -NH₂)
~140-150C4 (attached to -NO₂)
~110-130C3 and C5

The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C2, C4, and C6) would be expected to resonate at lower fields (higher ppm values). The remaining two carbon atoms of the pyridine ring (C3 and C5) would appear at higher fields.

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural confirmation of this compound. Techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, this would primarily show a cross-peak between the two protons on the pyridine ring (H3 and H5), confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for C3 and C5 by correlating them with their attached protons, H3 and H5, respectively.

Table 1: Expected 2D NMR Correlations for Structural Confirmation of this compound
TechniqueCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY¹H - ¹HH3 ↔ H5Confirms adjacency of ring protons.
HSQC¹H - ¹³C (Direct)H3 ↔ C3 H5 ↔ C5Assigns carbon signals directly attached to protons.
HMBC¹H - ¹³C (Long-Range)H5 ↔ C4, C6 H3 ↔ C2, C4Confirms the substitution pattern and overall molecular framework.
-NH₂ proton ↔ C6, C5
-OH proton ↔ C2, C3

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopy of this compound is governed by the interplay of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing nitro (-NO₂) group on the pyridine scaffold. While specific experimental data for the 4-nitro isomer is limited, extensive research on the closely related isomer, 6-Amino-5-nitropyridin-2-ol (B1280307), provides significant insight into its photophysical behavior. acs.org

The UV-Vis absorption spectrum of compounds like this compound is characterized by intramolecular charge-transfer (ICT) transitions. Data from the 6-Amino-5-nitropyridin-2-ol isomer shows a strong, broad absorption band in the near-UV region. acs.org This primary absorption band's position is sensitive to solvent polarity, exhibiting a red-shift (bathochromic shift) in more polar solvents. For example, the absorption maximum (λmax) shifts from 368 nm in methanol (B129727) and acetonitrile (B52724) to 379 nm in water. acs.org This solvatochromism is indicative of a more polar excited state compared to the ground state. Two weaker absorption bands are also observed at higher energies, around 237 nm and 295 nm. acs.org

Table 2: UV-Vis Absorption Data for the Isomer 6-Amino-5-nitropyridin-2-ol in Various Solvents acs.org
Solventλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
Water (H₂O)379~2.0 x 10⁴
Methanol (CH₃OH)368~2.0 x 10⁴
Acetonitrile (CH₃CN)368~2.0 x 10⁴

Upon photoexcitation, many aminopyridine derivatives exhibit fluorescence. The emission properties are also highly dependent on the molecular structure and solvent environment. Studies on the 6-Amino-5-nitropyridin-2-ol isomer reveal that it emits prompt fluorescence from a nearly planar excited state. acs.org The fluorescence quantum yield, which measures the efficiency of the emission process, is an important parameter. For many aminopyridines, the quantum yield can be influenced by solvent polarity and the potential for hydrogen bonding. nih.gov For instance, 2-aminopyridine (B139424) itself has a quantum yield of approximately 64% in sulfuric acid. edinst.com However, the presence of the nitro group in this compound is expected to significantly quench fluorescence, leading to a much lower quantum yield due to the promotion of non-radiative decay pathways.

Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques used to probe the dynamics of excited states on ultrafast timescales (femtoseconds to nanoseconds). nih.govedinst.com For the isomer 6-Amino-5-nitropyridin-2-ol, these methods have provided direct experimental evidence of its deactivation mechanism. acs.org

Immediately following photoexcitation, femtosecond transient absorption (fs-TA) spectra show two key features: a negative signal corresponding to ground-state bleaching (GSB) and positive signals due to excited-state absorption (ESA). acs.org The rapid decay of the ESA signal, along with the simultaneous recovery of the GSB signal, allows for the determination of the excited-state lifetime. For 6-Amino-5-nitropyridin-2-ol, this process is exceptionally fast, occurring on a sub-picosecond timescale. acs.org

The combination of time-resolved spectroscopy and computational chemistry reveals the specific pathways by which an excited molecule returns to its ground state. For the vast majority of nitroaromatic compounds, deactivation often involves long-lived nπ* states or intersystem crossing to triplet states, which can lead to photoproducts. acs.org

However, the isomer 6-Amino-5-nitropyridin-2-ol displays a remarkably different and highly efficient deactivation mechanism. Its excited state deactivates almost entirely through a non-radiative internal conversion pathway with a unitary quantum yield. acs.org This process, which occurs in less than a picosecond, is primarily mediated by the rotation of the nitro group. This rapid deactivation channel completely bypasses the formation of potentially harmful long-lived triplet states or photoproducts, conferring superior photostability compared to many natural DNA bases. acs.org This suggests that this compound likely shares a similar mechanism for rapid, non-radiative decay, making it a highly photostable molecule.

Theoretical and Computational Investigations of 6 Amino 4 Nitropyridin 2 Ol

Molecular Electrostatic Potential (MEP) Surface Analysis

Mapping of Electrostatic Potential for Reactive Sites

A comprehensive search of scientific literature and chemical databases indicates a lack of specific studies on the molecular electrostatic potential (MEP) surface of 6-Amino-4-nitropyridin-2-ol. Therefore, a detailed mapping of its electrostatic potential and the identification of specific reactive sites based on computational analysis are not available in the published literature.

Analysis of Excited-State Proton Transfer (ESIPT) Mechanisms

There are currently no specific experimental or theoretical studies in the available scientific literature that investigate the excited-state proton transfer (ESIPT) mechanisms of this compound. Consequently, information regarding the potential pathways and dynamics of proton transfer in the excited state for this particular compound has not been reported.

Prediction of Spectroscopic Parameters

Simulated Vibrational Spectra

A thorough review of the scientific literature reveals no published studies that have reported the simulated vibrational spectra (such as infrared or Raman spectra) of this compound. Computational predictions of its vibrational frequencies and modes are therefore not available.

Calculated Electronic Spectra and Comparison with Experimental Data

No computational or experimental studies on the electronic spectra (such as UV-Vis absorption or emission spectra) of this compound have been found in the scientific literature. As a result, there are no calculated electronic spectra or comparisons with experimental data to report for this compound.

Molecular Dynamics Simulations for Conformational Analysis

A search of the available scientific literature indicates that no molecular dynamics simulations have been performed to analyze the conformational landscape of this compound. Therefore, there is no information available regarding its conformational preferences or dynamic behavior from this type of computational study.

Reactivity Profiles and Reaction Mechanisms of 6 Amino 4 Nitropyridin 2 Ol

Influence of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 6-Amino-4-nitropyridin-2-ol is a direct consequence of the electronic effects exerted by its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. The attached functional groups further modify this electronic landscape.

The amino group (-NH₂) at the 6-position is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the **nitro group (-NO₂) ** at the 4-position is a powerful electron-withdrawing group, both through resonance and induction, which significantly decreases the ring's electron density. The hydroxyl group (-OH) at the 2-position can act as either an electron-donating group (through resonance of its lone pairs) or a weakly electron-withdrawing group (through induction). In the pyridin-2-ol form, it is generally considered electron-donating.

The collective effect of these substituents makes the pyridine ring in this compound highly polarized. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, a characteristic feature of nitropyridines. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. The amino and hydroxyl groups, being electron-donating, tend to activate the ring, but their influence is counteracted by the dominant deactivating effect of the nitro group.

SubstituentPositionElectronic EffectInfluence on Pyridine Ring
Amino (-NH₂)6Electron-donating (Resonance)Increases electron density, activating
Nitro (-NO₂)4Electron-withdrawing (Resonance and Inductive)Strongly decreases electron density, deactivating
Hydroxyl (-OH)2Electron-donating (Resonance)Increases electron density, activating

Reaction Pathways and Mechanistic Studies

Specific mechanistic studies on this compound are not extensively detailed in the available literature. However, based on the known reactivity of substituted nitropyridines, several reaction pathways can be anticipated. The electron-deficient nature of the pyridine ring, amplified by the nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

Potential reaction pathways for this compound include:

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the strongly deactivating nitro group are activated towards nucleophilic attack. However, in this molecule, these positions are already substituted. Nucleophilic attack at other positions would be less favorable.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation would yield 4,6-diaminopyridin-2-ol, a compound with significantly different electronic properties and reactivity.

Reactions of the Amino and Hydroxyl Groups: The amino and hydroxyl groups can undergo typical reactions such as acylation, alkylation, and diazotization (for the amino group). These reactions would modify the properties of the molecule without directly involving the pyridine ring's aromatic system in a substitution reaction.

Reaction TypeReagentsPotential ProductMechanism
Reduction of Nitro GroupH₂, Pd/C or Sn, HCl4,6-Diaminopyridin-2-olCatalytic hydrogenation or metal-acid reduction
N-Acylation of Amino GroupAcetyl chloride or Acetic anhydrideN-(4-nitro-2-hydroxypyridin-6-yl)acetamideNucleophilic acyl substitution
O-Alkylation of Hydroxyl GroupAlkyl halide, Base6-Amino-2-alkoxy-4-nitropyridineWilliamson ether synthesis

Photochemical Reactivity and Stability

The photochemical behavior of nitroaromatic compounds is a field of significant interest due to their unique excited-state dynamics. While specific studies on this compound are scarce, research on the closely related isomer, 6-Amino-5-nitropyridin-2-ol (B1280307), provides valuable insights into the expected photochemical properties.

Photostability and Nonradiative Decay Pathways

Nitroaromatic compounds are known for their complex excited-state deactivation pathways, which often lead to high photostability. Upon absorption of UV radiation, these molecules are promoted to an excited electronic state. The presence of the nitro group provides efficient nonradiative decay channels, which allow the molecule to dissipate the absorbed energy as heat rather than undergoing photochemical reactions. This rapid relaxation back to the ground state is a key factor in the photostability of many nitroaromatic compounds.

The primary nonradiative decay pathway for nitroaromatics often involves intersystem crossing from the initially populated singlet excited state to a triplet state. The strong spin-orbit coupling induced by the nitro group facilitates this process, making it exceptionally fast.

Role of Nitro Group Rotation in Excited State Dynamics

The torsional motion of the nitro group relative to the aromatic ring plays a crucial role in the excited-state dynamics of nitroaromatic compounds. In the ground state, the nitro group is typically coplanar with the aromatic ring to maximize resonance stabilization. However, upon photoexcitation, the electronic distribution changes, and a twisted conformation of the nitro group can become energetically favorable.

Degradation Pathways (e.g., Environmental)

Generally, the microbial degradation of pyridine derivatives is a significant environmental fate process. Bacteria and fungi can utilize these compounds as a source of carbon and nitrogen. The degradation pathways often involve initial hydroxylation of the pyridine ring, followed by ring cleavage. The presence of an amino group can sometimes increase the susceptibility of the ring to microbial attack, while a nitro group can make the compound more recalcitrant to degradation.

Given the structure of this compound, potential microbial degradation pathways could involve:

Reduction of the nitro group to an amino group, which could then be more readily metabolized.

Hydroxylation at other positions on the ring, leading to intermediates that can undergo ring fission.

Denitrification , where the nitro group is removed.

Advanced Applications of 6 Amino 4 Nitropyridin 2 Ol and Its Derivatives in Chemical Science

Role in Synthetic Biology and Unnatural Nucleic Acids

The quest to expand the genetic code beyond the four canonical bases (Adenine, Guanine, Cytosine, and Thymine) is a central theme in synthetic biology. youtube.com This endeavor aims to increase the information storage capacity of DNA and to create novel proteins with unnatural amino acids. youtube.com In this context, 6-Amino-4-nitropyridin-2-ol has played a starring role as a key component of a novel, functional synthetic genetic system.

This compound, in its nucleobase form, is a critical component of the synthetic genetic system known as "Hachimoji DNA" (from the Japanese for "eight letters"). wikipedia.orgwikimedia.org This system doubles the number of genetic building blocks from four to eight. nih.gov In this expanded alphabet, the compound, referred to as 'Z', forms a specific and stable base pair with another synthetic purine (B94841) analogue, 5-aza-7-deazaguanine, which is denoted as 'P'. wikipedia.orgmedchemexpress.comglpbio.comwikipedia.org

The eight-letter GACTZPSB alphabet (where Z, P, S, and B are the unnatural bases) creates a fully functional DNA double helix that stores and transmits information. nih.gov Research has demonstrated that Hachimoji DNA maintains the classic double-helical structure, regardless of the sequence of natural and unnatural bases. wikipedia.org Furthermore, this synthetic DNA can be reliably transcribed into RNA by an adapted T7 polymerase enzyme, demonstrating that the expanded genetic information can be read and utilized by biological machinery. wikipedia.orgnih.gov The stability of Hachimoji DNA duplexes has been systematically studied, and thermodynamic parameters show that the stability is predictable, similar to standard DNA. nih.gov This predictability is crucial for designing functional DNA sequences for various applications, including diagnostics and data storage. wikipedia.orgnih.gov

Table 1: Thermodynamic Parameters of Hachimoji DNA

The following table presents a selection of research findings on the stability of DNA duplexes containing the unnatural Z:P base pair compared to natural base pairs. The data illustrates the reliable and predictable nature of the expanded genetic alphabet.

Duplex Sequence (5'-3')Experimental Tm (°C)Predicted Tm (°C)ΔG°37 (kcal/mol)
CTTATZ GP CCATAAG59.860.1-12.42
CTTATP GZ CCATAAG59.559.5-12.28
CTTATGGC CCATAAG61.161.1-12.82
CTTATA GC TATAAG48.949.3-10.02

Data sourced from Hoshika et al., Science (2019). nih.gov Tm is the melting temperature, and ΔG°37 is the free energy change of duplex formation at 37°C.

The stability and specificity of any genetic system are fundamentally governed by the hydrogen bonding patterns between base pairs. youtube.com In the Hachimoji system, the Z:P pair was designed to form three hydrogen bonds, mimicking the robust pairing of the natural G:C pair. nih.govwikipedia.org The molecular recognition between Z (this compound) and P (5-aza-7-deazaguanine) relies on a specific arrangement of hydrogen bond donors and acceptors that is distinct from the A:T and G:C pairs.

The hydrogen bonding motif of the Z:P pair ensures that Z pairs exclusively with P and not with other natural or unnatural bases, a critical feature for the fidelity of information storage and retrieval. nih.gov This precise molecular recognition reproduces the predictable behavior of standard DNA, allowing for PCR amplification, sequencing, and transcription. nih.gov The successful design of this novel hydrogen bonding motif demonstrates that the four natural bases are not unique in their ability to store heritable information, opening the door to creating new life forms with expanded genetic codes. wikipedia.orgnih.gov

Coordination Chemistry

While extensively studied for its role in synthetic genetics, the structure of this compound suggests significant, albeit less explored, potential in coordination chemistry. The presence of multiple electron-donating atoms in its structure—specifically the amino nitrogen, the pyridinolic oxygen/keto oxygen, and the oxygen atoms of the nitro group—makes it a promising candidate as a chelating ligand for a wide range of metal ions. nih.govnih.gov

Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in a stable ring structure. nih.gov The functional groups on this compound provide multiple potential binding sites for metal ions. Based on the known coordination chemistry of related aminopyridine and hydroxypyridine compounds, it is plausible that this molecule could act as a bidentate ligand, coordinating to a metal center through the amino nitrogen and the deprotonated hydroxyl oxygen (in the pyridin-2-ol tautomer) or the keto oxygen (in the pyridin-2-one tautomer). nih.govmdpi.com The nitro group could also participate in coordination, potentially leading to more complex, polydentate binding modes. nih.gov The formation of such stable chelate complexes could be used to control the reactivity of metal ions or to develop new metal-containing therapeutic agents. mdpi.com

Table 2: Potential Metal Coordination Sites on this compound

Functional GroupPotential Coordinating AtomRole in Chelation
Amino Group (-NH₂)NitrogenElectron donor, forms coordinate bond
Hydroxyl/Keto Group (-OH/=O)OxygenElectron donor (often after deprotonation), forms coordinate bond
Nitro Group (-NO₂)OxygenPotential electron donor, may participate in bridging or chelation
Pyridine (B92270) RingNitrogenPotential electron donor, though less likely to be involved in chelation with other groups on the same molecule

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comhhu.de The properties of these materials, such as porosity and catalytic activity, are highly dependent on the structure of the organic linker. mdpi.comnih.gov

Given its multiple potential coordination sites, this compound is an excellent candidate for use as an organic linker in the synthesis of novel MOFs and coordination polymers. By bridging multiple metal centers, it could facilitate the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. mdpi.comrsc.org The presence of the amino and nitro functional groups could also be used to tune the chemical environment within the pores of the resulting MOF, for example, by providing sites for post-synthetic modification or by influencing the framework's affinity for specific guest molecules. mdpi.comnih.gov The development of MOFs using aminopyridine-based ligands is an active area of research with applications in gas storage, separation, and catalysis. mdpi.comnih.gov

The incorporation of this compound into coordination complexes or polymers could impart interesting catalytic and magnetic properties. By coordinating with catalytically active metals such as iron, copper, or ruthenium, it may be possible to create novel catalysts for organic transformations. rsc.orgrsc.org MOFs constructed with this ligand could act as heterogeneous catalysts, offering benefits like easy separation and reusability. nih.gov For instance, titanium-based MOFs with amino-functionalized linkers have shown promise for photocatalytic hydrogen production. mdpi.com

Furthermore, the field of molecular magnetism has demonstrated that the choice of an organic ligand can profoundly influence the magnetic properties of coordination polymers. rsc.org Research on cobalt(II) coordination polymers with pyridine derivatives has shown that subtle changes to the ligand structure can tune the magnetic anisotropy and lead to slow magnetic relaxation, a characteristic of single-ion magnets. rsc.org It is therefore conceivable that coordination polymers built from this compound and paramagnetic metal ions could exhibit unique magnetic behaviors, driven by the specific geometric and electronic constraints imposed by the ligand. rsc.org

Materials Science Applications

The unique electronic and structural characteristics of this compound lend themselves to potential applications in the development of novel materials. The interplay between the electron-donating amino group and the electron-withdrawing nitro group on the conjugated pyridinol scaffold is central to these potential uses.

While specific research on this compound in optoelectronic devices is not extensively documented, its molecular structure is archetypal for organic chromophores used in this field. Organic compounds utilized in optoelectronics often feature a π-conjugated system with donor and acceptor groups to facilitate intramolecular charge transfer (ICT). In this compound, the amino group acts as a potent electron donor and the nitro group as a strong electron acceptor. This "push-pull" configuration can lead to a significant change in dipole moment upon electronic excitation, a key property for materials used in applications like organic light-emitting diodes (OLEDs) and electro-optic modulators.

There is currently a lack of published literature detailing the specific use of this compound in photoresist formulations. Photoresists are light-sensitive materials used in photolithography, and their functionality often relies on photo-induced chemical changes, such as cross-linking or solubility alteration. While some nitro-containing aromatic compounds are known to be photoactive, the suitability of this specific pyridinol derivative for such applications has not been established in available research.

The molecular architecture of this compound is highly conducive to producing second-order nonlinear optical (NLO) effects. Organic NLO materials are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The key requirement for a molecule to exhibit NLO properties is a non-centrosymmetric structure combined with a large molecular hyperpolarizability (β). The structure of this compound facilitates this through:

Intramolecular Charge Transfer (ICT): The electron density is pushed from the amino group, through the π-system of the pyridine ring, to the nitro group. This creates a large ground-state dipole moment and a significant change upon excitation, which is directly related to a high β value.

Conjugated System: The aromatic pyridinol ring serves as an efficient π-bridge, enabling effective electronic communication between the donor and acceptor groups. nih.gov

Hydrogen Bonding: The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds in the solid state, which can help enforce a non-centrosymmetric crystal packing necessary for bulk second-order NLO activity.

Table 1: Structural Features of this compound for NLO Applications

FeatureRole in NLO Properties
Amino Group (-NH₂)Strong electron donor, initiates charge transfer.
Nitro Group (-NO₂)Strong electron acceptor, completes the "push-pull" system.
Pyridinol RingProvides the conjugated π-electron bridge for efficient charge transfer.
Hydroxyl Group (-OH)Can participate in hydrogen bonding to influence crystal packing.

The chemical composition of this compound makes it a candidate for research into energetic materials, primarily as a precursor or component. Energetic materials are characterized by a high degree of chemical energy stored in their bonds, often containing nitro groups to act as an internal oxygen source (oxidizer) and a carbon-hydrogen backbone as fuel.

Key energetic characteristics include:

High Nitrogen Content: The presence of three nitrogen atoms contributes to the formation of stable N₂ gas upon decomposition, a highly exothermic process that releases a large volume of gas.

Oxidizer and Fuel in One Molecule: The nitro group provides oxygen, while the rest of the molecule acts as the fuel.

Oxygen Balance (Ω): This is a critical parameter for energetic materials, indicating the degree to which a molecule can oxidize its own carbon and hydrogen. A value closer to zero is often desirable for high-energy explosives.

The oxygen balance for C₅H₅N₃O₃ can be calculated using the formula: Ω% = [ (z - 2x - y/2) * 16 ] / M where x=5 (carbon), y=5 (hydrogen), z=3 (oxygen), and M=155.11 g/mol . This yields an oxygen balance of -72.2%. While this value is significantly negative, indicating an oxygen deficiency, the compound could serve as a foundational structure for synthesizing more oxygen-rich or higher-density energetic materials. Its thermal stability would be a critical factor, influenced by the robust aromatic ring but potentially compromised by the nitro and amino groups. researchgate.net

Table 2: Energetic Properties of this compound

PropertyValue
Chemical FormulaC₅H₅N₃O₃
Molecular Weight155.11 g/mol
Nitrogen Content27.08%
Oxygen Balance (Ω)-72.2%

Pharmaceutical and Agrochemical Intermediates

The true value of this compound, as evidenced by extensive literature, lies in its role as a versatile synthetic intermediate. The nitropyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.comnih.gov

This compound is a highly functionalized building block, offering multiple reactive sites for the construction of more complex molecules. Aromatic nitro compounds are crucial in the synthesis of many drugs. nih.gov Nitropyridines, in particular, serve as readily available precursors for a vast range of heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.gov

The functional groups on the molecule can be selectively targeted for modification:

Amino Group: Can be readily acylated, alkylated, or used as a nucleophile in substitution reactions to build larger molecular frameworks.

Nitro Group: Can be reduced to a primary amine, which introduces a new reactive site. This transformation is fundamental in many synthetic pathways, allowing for the introduction of new substituents or the formation of fused heterocyclic rings. For instance, commercially available 2-amino-4-methyl-5-nitropyridine (B42881) has been used as a starting material for synthesizing selective DNA-dependent protein kinase inhibitors. mdpi.com

Hydroxyl Group: The pyridinol -OH group can be alkylated to form ethers or esterified, providing another avenue for derivatization.

Pyridine Ring: The ring itself can undergo various substitution reactions, guided by the existing activating (amino) and deactivating (nitro) groups.

This multi-functional nature allows chemists to use this compound as a starting point for creating libraries of compounds for drug discovery and agrochemical research. The pyridine core is a common motif in kinase inhibitors, and the substituents on this molecule provide the necessary handles to tailor specificity and potency. researchgate.net

Table 3: Synthetic Utility of Functional Groups in this compound

Functional GroupPotential Chemical TransformationsApplication in Synthesis
Amino (-NH₂)Acylation, Alkylation, Diazotization, Nucleophilic SubstitutionAttachment of side chains, formation of new ring systems.
Nitro (-NO₂)Reduction to an amino groupIntroduction of a new reactive site for further functionalization.
Hydroxyl (-OH)Etherification, EsterificationModification of solubility and pharmacokinetic properties.
Pyridine CoreElectrophilic/Nucleophilic Aromatic SubstitutionCore structure modification.

Precursors for Drug Development (excluding specific drug names/trials)

The molecular framework of this compound is a key building block in the synthesis of diverse heterocyclic systems with potential therapeutic applications. Medicinal chemists utilize this and similar nitropyridine precursors to construct libraries of compounds for screening against various biological targets. The nitro group is particularly useful as it can be readily reduced to an amino group, which can then be further modified, paving the way for the creation of fused heterocyclic systems. nih.gov

Derivatives of aminonitropyridines are instrumental in developing molecules that can act as inhibitors for critical cellular enzymes, such as kinases. nih.gov For instance, the aminopyridinol scaffold is a recognized pharmacophore for designing selective inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in cell proliferation and differentiation. nih.govresearchgate.net By modifying the core structure, researchers can synthesize compounds aimed at modulating the activity of specific kinases, a common strategy in oncology research. nih.govnih.gov

Furthermore, the nitropyridine skeleton is employed in the synthesis of compounds targeting other enzyme classes, such as urease, which is relevant in certain gastric diseases. nih.gov The general approach involves using a starting material like a chloro-nitropyridine and reacting it with various amines or other nucleophiles to build up molecular complexity. nih.gov The resulting derivatives, such as nitropyridylpiperazines, have shown potential as enzyme inhibitors. nih.gov The versatility of the nitropyridine core allows for its incorporation into a wide range of molecular designs, targeting different biological pathways. nih.govnih.gov

Derivative Scaffold ClassGeneral Therapeutic Area of InterestTargeted Biological Mechanism (General)
Aminopyridinol-based Kinase BindersOncologyInhibition of receptor tyrosine kinases (e.g., FGFR family)
Nitropyridylpiperazine DerivativesGastroenterologyInhibition of metabolic enzymes (e.g., urease)
Fused Pyridine Heterocycles (e.g., Triazolopyridines)OncologyInhibition of DNA-dependent protein kinases
Aminopyridone-based StructuresOncologyInduction of cytotoxicity in cancer cell lines

Intermediates for Agrochemical Actives (excluding specific product names)

In the field of agrochemistry, this compound and related nitropyridine compounds serve as crucial intermediates for the synthesis of active ingredients for crop protection. The synthetic utility of these molecules allows for the creation of novel herbicides and insecticides. nih.govmdpi.com The presence of the nitro group and other reactive sites on the pyridine ring enables a variety of chemical transformations to produce complex molecules with desired biological activity against weeds or insect pests. nih.gov

One common synthetic strategy involves the nucleophilic substitution of a chlorine atom on a nitropyridine ring with an appropriate functional group. mdpi.com For example, reacting a chloro-nitropyridine with 4-aminophenol (B1666318) can yield an aniline (B41778) derivative. This intermediate can then be further reacted to produce phenylaminoacetates or propionates. nih.gov Compounds belonging to this chemical class have demonstrated significant herbicidal activity by inhibiting key plant enzymes, such as protoporphyrinogen (B1215707) oxidase. mdpi.com

Similarly, nitropyridine intermediates are used to develop new classes of insecticides. The synthesis often involves the substitution of a leaving group on the pyridine ring with various hydroxyl compounds to generate a library of potential active ingredients. mdpi.com These derivatives are then tested for efficacy against common agricultural pests. The versatility of the nitropyridine core allows for systematic structural modifications to optimize potency and spectrum of activity. nih.gov

Agrochemical ClassGeneral Mode of ActionSynthetic Precursor Type
Herbicidal Pyridyloxy Acetophenone Oxime EthersEnzyme Inhibition (e.g., Protoporphyrinogen Oxidase)Chloro-nitropyridines
Herbicidal Phenylamino-propionatesInhibition of Plant GrowthNitropyridine-containing anilines
Insecticidal Nitropyridine DerivativesDisruption of Insect Nervous SystemChloro-nitropyridines

Potential in Environmental Chemistry Research

The unique chemical and photophysical properties of aminonitropyridine derivatives suggest their potential utility in environmental chemistry research. Compounds with similar structures, such as 2-amino-4,6-diphenylnicotinonitriles, have been investigated as fluorescent molecular sensors. mdpi.commdpi.com The fluorescence of these molecules can change in response to their local environment, such as the viscosity or polarity of the medium. This property could potentially be harnessed to develop sensors for monitoring environmental parameters or detecting the presence of certain pollutants. mdpi.com The shifts in the emission spectra of such compounds can be used to create probes for various applications. mdpi.com

Conversely, the widespread use of nitrogen-containing heterocyclic compounds in pharmaceuticals and agrochemicals raises questions about their environmental fate. mdpi.comnih.gov Nitroaromatic compounds, in general, are of environmental interest due to their potential for persistence and biological effects. researchgate.net Therefore, compounds like this compound could serve as model compounds in environmental research to study the biodegradation pathways and ecotoxicity of this chemical class. mdpi.comnih.gov Understanding how these molecules are transformed and degraded in soil and water systems is crucial for assessing the long-term environmental impact of related agricultural and pharmaceutical products. nih.gov Research in this area could involve studying their persistence, identifying microbial degradation pathways, and evaluating their potential for bioaccumulation. mdpi.com

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Novel 6-Amino-4-nitropyridin-2-ol Analogs

Future synthetic research should focus on the rational design and synthesis of novel analogs of this compound to explore structure-activity relationships. The modification of this core structure could lead to compounds with fine-tuned chemical and physical properties.

Key strategies for creating these analogs include:

Functional Group Modification: Introducing a variety of substituents on the pyridine (B92270) ring, the amino group, or by replacing the nitro group. For instance, different alkyl or aryl groups could be added to the exocyclic amino group to modulate lipophilicity and steric properties.

Core Scaffold Alteration: Employing synthetic strategies like electrophilic [4+1]-cyclization, which has been used to create 6-azaindoles from 3-amino-4-methyl pyridines, could be adapted to build upon the existing pyridin-2-ol core chemrxiv.org.

Bioisosteric Replacement: Replacing the nitro group or the amino group with other functional groups that have similar electronic or steric properties to probe their role in potential biological activities.

These synthetic efforts can draw inspiration from established methodologies for preparing related heterocyclic systems. For example, methods used to synthesize aminopyridine and aminopyrimidine derivatives as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors could be adapted for creating targeted analogs nih.gov. The extensive chemistry of nitropyridines in the synthesis of bioactive molecules, such as Janus kinase 2 (JAK2) inhibitors and anticancer agents, provides a rich foundation for developing new synthetic routes nih.gov.

A summary of potential synthetic approaches for analog development is presented below.

ApproachDescriptionPotential Outcome
N-Alkylation/ArylationIntroduction of various substituents on the exocyclic amino group.Modified solubility, lipophilicity, and target-binding interactions.
Ring SubstitutionAddition of functional groups (e.g., halogens, alkyls) to the pyridine core.Altered electronic properties and metabolic stability.
Cyclization ReactionsUsing the existing functional groups to build fused heterocyclic systems.Creation of rigid, conformationally constrained analogs with novel properties.
Nitro Group ReductionConversion of the nitro group to an amino group to create diaminopyridine analogs.Compounds with different electronic and hydrogen-bonding capabilities.

Development of Green Chemistry Approaches for Synthesis

To align with modern standards of environmental responsibility, the development of green chemistry approaches for the synthesis of this compound and its derivatives is crucial. Future research should prioritize methods that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Promising avenues for green synthesis include:

Multi-component Reactions: Designing one-pot syntheses that combine multiple starting materials in a single step, which increases efficiency and reduces waste from intermediate purification steps.

Solvent-Free or Eco-Friendly Solvents: Exploring reactions under solvent-free conditions or using greener solvents like water, ethanol, or deep eutectic solvents.

Catalyst Innovation: Employing sustainable and recyclable catalysts, such as natural product-derived catalysts or reusable solid-supported catalysts, to improve reaction rates and selectivity while minimizing waste.

These approaches would not only make the synthesis more environmentally benign but could also lead to higher yields and simpler purification procedures.

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods (NMR, IR, Mass Spectrometry) are essential for structural characterization, advanced techniques can provide deeper insights into the dynamic behavior of this compound. Understanding its dynamics is key to predicting its behavior in different environments.

Future research could employ the following techniques:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to study the excited-state dynamics of the molecule, providing information on processes like intersystem crossing and internal conversion, which are critical for applications in materials science spectroscopyonline.com.

Time-Resolved Vibrational Spectroscopy: Time-resolved infrared (TRIR) and Raman spectroscopy can monitor changes in molecular structure and bonding in real-time during chemical reactions or upon photoexcitation cdnsciencepub.com. This could be particularly useful for studying tautomeric equilibria or hydrogen-bonding dynamics.

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide enhanced vibrational spectra of the molecule when adsorbed on metallic nanostructures, allowing for highly sensitive detection and structural analysis at interfaces acs.org.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., NOESY, ROESY) can elucidate through-space interactions and conformational preferences, providing a detailed picture of the molecule's three-dimensional structure in solution.

These advanced methods can reveal subtle structural and electronic dynamics that are not accessible through static measurements, offering a more complete understanding of the molecule's properties.

Further Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools for predicting the properties of this compound and guiding the design of new analogs. Density Functional Theory (DFT) and other modeling techniques can provide insights that complement experimental work.

Future computational studies should focus on:

DFT Calculations: Using DFT to calculate molecular properties such as heats of formation, electronic structures (HOMO/LUMO energies), and aromaticity can help predict the molecule's stability and reactivity researchgate.netresearchgate.net. DFT can also be used to simulate vibrational spectra (IR and Raman), aiding in the interpretation of experimental data nih.govnih.gov.

Molecular Electrostatic Potential (MEP) Mapping: Calculating MEP maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of analogs with measured biological activity is synthesized, QSAR models can be developed to correlate specific structural features with their activity, enabling the predictive design of more potent compounds nih.gov.

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict how this compound and its analogs might bind to the active sites of biological targets like enzymes or receptors, guiding the design of targeted inhibitors nih.gov.

A summary of computational methods and their potential applications is provided in the table below.

Computational MethodApplication for this compoundPredicted Properties
Density Functional Theory (DFT)Ground-state property prediction and spectral simulation.Molecular geometry, electronic structure, vibrational frequencies, heat of formation. researchgate.netresearchgate.netnih.gov
Molecular DockingPredicting binding modes with biological macromolecules.Binding affinity, protein-ligand interactions, potential as a therapeutic agent. nih.gov
QSAR ModelingCorrelating chemical structure with biological activity.Predictive models for designing analogs with enhanced activity. nih.gov
Time-Dependent DFT (TD-DFT)Simulating electronic transitions and excited states.UV-Vis absorption spectra, photophysical properties.

Investigation into New Interdisciplinary Applications

The unique combination of a pyridin-2-ol core with electron-donating (amino) and electron-withdrawing (nitro) groups suggests a wide range of potential interdisciplinary applications for this compound and its derivatives.

Future investigations could explore its utility in the following areas:

Medicinal Chemistry: The nitropyridine scaffold is a "privileged structural motif" found in many bioactive compounds nih.gov. Analogs of this compound could be screened for various therapeutic activities, including as kinase inhibitors (e.g., for cancer therapy), anticoagulants, or antimicrobial agents nih.govnih.gov. The known activity of related aminopyridine compounds as FGFR4 inhibitors in hepatocellular carcinoma further supports this direction nih.gov.

Materials Science: The significant charge separation due to the push-pull nature of the amino and nitro groups could impart nonlinear optical (NLO) properties, making these compounds candidates for use in optoelectronic devices. Their chromophoric nature also suggests potential as dyes or pigments.

Chemical Sensing: The functional groups on the molecule could interact selectively with specific analytes (e.g., metal ions, anions), making it a candidate for the development of new chemosensors. Spectroscopic changes upon binding would form the basis of the sensing mechanism.

By systematically exploring these avenues, the full potential of this compound as a versatile chemical entity can be unlocked, paving the way for new discoveries and applications across various scientific fields.

Q & A

Q. What are the optimal synthetic routes for 6-Amino-4-nitropyridin-2-ol under varying reaction conditions?

Methodological Answer:

  • Step 1 : Start with nitration and amination of pyridine derivatives. For example, use a multi-step synthesis involving nitration of pyridin-2-ol followed by selective reduction and amination. Adjust reaction conditions (e.g., temperature, solvent polarity) to optimize yield.
  • Step 2 : Monitor intermediate formation via thin-layer chromatography (TLC) or HPLC. Catalysts like Pd/C or Fe/HCl may enhance nitro-group reduction efficiency .
  • Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Validate purity using melting point analysis and spectroscopic methods.

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 2.5–5.0 ppm). Compare with analogous pyridine derivatives .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -OH at ~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (theoretical m/z ≈ 155.11) and fragmentation patterns .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Store in a tightly sealed container under inert gas (N₂/Ar) to prevent oxidation.
  • Maintain temperature at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture or light, which may degrade nitro groups .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported physicochemical properties (e.g., solubility, thermal stability)?

Methodological Answer:

  • Controlled Replication : Reproduce synthesis and characterization under standardized conditions (e.g., pH 7 buffer for solubility tests).
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures. Compare with safety data sheets (SDS), noting gaps in existing data .
  • Cross-Validate : Use computational tools (e.g., COSMO-RS) to predict solubility parameters and compare with empirical results .

Q. How can reaction mechanisms involving this compound in nucleophilic substitution or redox reactions be investigated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction rates under varying pH and temperature. Use stopped-flow spectroscopy for fast reactions.
  • Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to trace nitro-group behavior in reduction reactions .
  • Computational Modeling : Apply density functional theory (DFT) to map transition states and activation energies for proposed pathways .

Q. What computational approaches predict the electronic and spectral properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Simulate UV-Vis spectra and compare with experimental data.
  • Molecular Dynamics (MD) : Model solvent interactions to predict solubility and aggregation behavior .

Safety and Regulatory Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
  • Emergency Measures : Install eyewash stations and safety showers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers ensure compliance with regulatory guidelines for this compound in academic studies?

Methodological Answer:

  • Documentation : Maintain SDS and hazard logs per OSHA standards.
  • Ethical Review : Submit protocols to institutional biosafety committees (IBCs) for approval, referencing EU and CIR guidelines for nitroaromatic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.